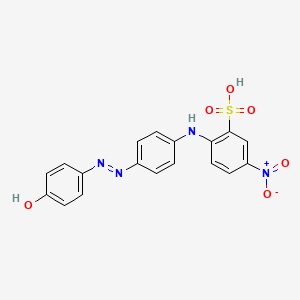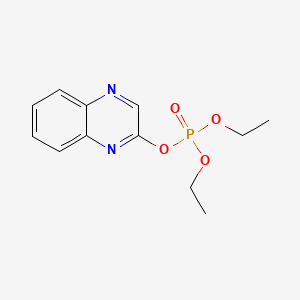
Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate is a chemical compound with the molecular formula C12H6Cl2NO6S.Na. It is known for its unique structure, which includes both chloro and nitro functional groups attached to a benzenesulphonate moiety. This compound is utilized in various scientific and industrial applications due to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate typically involves the reaction of 5-chloro-2-nitrophenol with 4-chloro-2-nitrophenol in the presence of a sulfonating agent such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation reactions followed by neutralization. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulphonates.
Wissenschaftliche Forschungsanwendungen
Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulfonate
- 5-Chloro-2-nitropyridine
- 2-Chloro-5-nitropyridine
- 5-Bromo-2-nitropyridine
Uniqueness
Sodium 5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulphonate is unique due to its dual chloro and nitro functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific chemical transformations or biological interactions .
Eigenschaften
CAS-Nummer |
85136-03-4 |
|---|---|
Molekularformel |
C12H6Cl2NNaO6S |
Molekulargewicht |
386.1 g/mol |
IUPAC-Name |
sodium;5-chloro-2-(4-chloro-2-nitrophenoxy)benzenesulfonate |
InChI |
InChI=1S/C12H7Cl2NO6S.Na/c13-7-1-3-10(9(5-7)15(16)17)21-11-4-2-8(14)6-12(11)22(18,19)20;/h1-6H,(H,18,19,20);/q;+1/p-1 |
InChI-Schlüssel |
RGFPHNXKJYUZFG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















